molecular formula C22H21N3O5 B11458116 N'-[(4Z)-3-(4-methoxyphenyl)-3a,7,8,8a-tetrahydro-5,8-epoxyoxepino[4,5-d][1,2]oxazol-4(5H)-ylidene]-2-phenylacetohydrazide

N'-[(4Z)-3-(4-methoxyphenyl)-3a,7,8,8a-tetrahydro-5,8-epoxyoxepino[4,5-d][1,2]oxazol-4(5H)-ylidene]-2-phenylacetohydrazide

Cat. No.: B11458116
M. Wt: 407.4 g/mol
InChI Key: VURJCWQVFAALEG-GFMRDNFCSA-N
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Description

N’-[(4Z)-3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-YLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an epoxyoxepino ring, and an isoxazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4Z)-3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-YLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(4Z)-3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-YLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(4Z)-3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-YLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(4Z)-3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-YLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4Z)-3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-YLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]-2-phenylacetamide

InChI

InChI=1S/C22H21N3O5/c1-27-15-9-7-14(8-10-15)19-18-20(22-28-12-16(29-22)21(18)30-25-19)24-23-17(26)11-13-5-3-2-4-6-13/h2-10,16,18,21-22H,11-12H2,1H3,(H,23,26)/b24-20-

InChI Key

VURJCWQVFAALEG-GFMRDNFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NOC3C2/C(=N/NC(=O)CC4=CC=CC=C4)/C5OCC3O5

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3C2C(=NNC(=O)CC4=CC=CC=C4)C5OCC3O5

Origin of Product

United States

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